molecular formula C15H19N3O2S B15096400 [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid

Cat. No.: B15096400
M. Wt: 305.4 g/mol
InChI Key: YCHYJFAGQAUBGG-UHFFFAOYSA-N
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Description

[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is a complex organic compound that features a triazole ring, a tert-butyl group, and a sulfanyl-acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the tert-butyl group and the sulfanyl-acetic acid moiety. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a simpler hydrocarbon.

Scientific Research Applications

Chemistry

In chemistry, [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions, cellular pathways, and other biochemical processes. Its ability to interact with specific molecular targets makes it a valuable tool for understanding biological mechanisms.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various diseases and conditions, particularly those involving inflammation and oxidative stress.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring stability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • 4,5-Dihydroxy-1,3-benzenedisulfonic acid

Uniqueness

Compared to similar compounds, [5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid stands out due to its unique combination of functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid

InChI

InChI=1S/C15H19N3O2S/c1-15(2,3)11-7-5-10(6-8-11)13-16-17-14(18(13)4)21-9-12(19)20/h5-8H,9H2,1-4H3,(H,19,20)

InChI Key

YCHYJFAGQAUBGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C)SCC(=O)O

Origin of Product

United States

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